7,8-bis(benzyloxy)-4-methyl-2H-chromen-2-one
Overview
Description
7,8-Bis(benzyloxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of two benzyloxy groups at the 7 and 8 positions, a methyl group at the 4 position, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-bis(benzyloxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and benzyl alcohol.
Protection of Hydroxyl Groups: The hydroxyl groups at the 7 and 8 positions are protected using benzyl groups through a benzylation reaction. This step involves the use of benzyl chloride and a base such as sodium hydride or potassium carbonate.
Formation of the Chromen-2-one Core: The chromen-2-one core is formed through a cyclization reaction, which may involve the use of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
7,8-Bis(benzyloxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove or modify functional groups. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
7,8-Bis(benzyloxy)-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-bis(benzyloxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Bis(benzyloxy)-4-phenyl-2H-chromen-2-one
- 7,8-Bis(benzyloxy)-4-methyl-2H-chromen-2-one derivatives with different substituents
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-7,8-bis(phenylmethoxy)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-17-14-22(25)28-23-20(17)12-13-21(26-15-18-8-4-2-5-9-18)24(23)27-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYICXJVJZCYTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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